

Application Notes: Isolation of Unguisin B from Fungal Culture

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Compound of Interest

Compound Name: Unguisin B

Cat. No.: B3026296

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Introduction

Unguisin B is a cyclic heptapeptide belonging to a class of fungal metabolites characterized by the presence of a γ -aminobutyric acid (GABA) residue and a high proportion of D-amino acids within their structure.[1][2][3] These compounds are of interest to the scientific and drug development communities due to their diverse biological activities. Unguisins have been isolated from several fungal species, predominantly from the genus *Aspergillus*, including *Aspergillus heteromorphus*, *Aspergillus candidus*, and the marine-derived fungus *Emericella unguis*. [1][2][4][5][6] This document provides a detailed protocol for the isolation and purification of **Unguisin B** from a fungal culture, based on established methodologies.

Physicochemical and Spectroscopic Data of Unguisin B

A summary of the key identification parameters for **Unguisin B** is provided below. This data is critical for the confirmation of the isolated compound.

Property	Data	Reference
Molecular Formula	C ₄₁ H ₅₆ N ₈ O ₇	[2]
Molecular Weight	772.9 g/mol	
Mass Spectrometry	[M+H] ⁺ at m/z 773.4338	[2]
UV Absorption Maxima	219 and 279 nm	[2]
NMR Spectroscopy	1D (¹ H, ¹³ C) and 2D (COSY, HSQC, HMBC, NOESY) NMR data are used for structural elucidation.	[2][7][8]
Stereochemistry	The absolute configuration of the amino acid residues is determined by Marfey's method.	[2]

Experimental Protocols

This section details the step-by-step methodology for the cultivation of the fungus, followed by the extraction and purification of **Unguisin B**.

Fungal Cultivation

The production of **Unguisin B** is achieved through solid-state fermentation of *Aspergillus heteromorphus* CBS 117.55.

Materials:

- *Aspergillus heteromorphus* CBS 117.55 culture
- Rice
- Artificial sea salt
- Deionized water

- 1 L Erlenmeyer flasks
- Autoclave

Procedure:

- Prepare the solid rice medium by combining 200 g of rice, 2.5 g of artificial sea salt, and 250 mL of deionized water in each 1 L Erlenmeyer flask.[\[9\]](#)
- Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.
- Allow the medium to cool to room temperature.
- Inoculate the sterilized medium with a culture of *Aspergillus heteromorphus* CBS 117.55.
- Incubate the flasks at room temperature for 30 days in a static condition.[\[9\]](#)

Extraction of Crude Unguisin B

Following the incubation period, the fungal biomass and fermented rice solid are extracted to obtain the crude secondary metabolites.

Materials:

- Fermented rice culture
- Ethyl acetate (EtOAc)
- Large beakers or flasks
- Shaker
- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- Pool the entire fermented culture from the Erlenmeyer flasks.

- Add a sufficient volume of ethyl acetate to completely cover the solid material.
- Agitate the mixture on a shaker for several hours to ensure thorough extraction.
- Separate the ethyl acetate extract from the solid residue by filtration.
- Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to maximize the yield of the crude extract.^[9]
- Combine all ethyl acetate fractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude organic-soluble extract.

Purification of Unguisin B

The purification of **Unguisin B** from the crude extract is a multi-step process involving column chromatography followed by high-performance liquid chromatography (HPLC).

3.1. Initial Purification by Column Chromatography

Materials:

- Crude extract
- Octadecylsilyl (ODS) silica gel
- Glass chromatography column
- Methanol (MeOH)
- Deionized water
- Fraction collector

Procedure:

- Prepare a slurry of ODS silica gel in methanol and pack it into a glass chromatography column.

- Equilibrate the column with 100% deionized water.
- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
- Elute the column with a stepwise gradient of increasing methanol concentration in water: 0%, 20%, 40%, 60%, 80%, and 100% methanol.^[1]
- Collect fractions using a fraction collector and monitor the elution profile by thin-layer chromatography (TLC) or analytical HPLC.
- The fractions containing **Unguisin B**, which typically elute with 80% aqueous methanol, should be pooled.^[1]
- Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

3.2. Final Purification by Semi-Preparative HPLC

Materials:

- Semi-purified extract
- Semi-preparative HPLC system with a PDA or UV detector
- C18 HPLC column (e.g., 5 μ m, 150 x 10 mm)
- Acetonitrile (ACN), HPLC grade
- Deionized water, HPLC grade
- Vials for fraction collection

Procedure:

- Dissolve the semi-purified extract in a suitable solvent, such as methanol or acetonitrile.
- Set up the semi-preparative HPLC system with the C18 column.
- Equilibrate the column with the mobile phase.

- Inject the dissolved sample onto the column.
- Elute the column with an isocratic mobile phase of 40% acetonitrile in water.[\[1\]](#)
- Monitor the separation at 219 nm and 279 nm.
- Collect the peak corresponding to **Unguisin B**.
- Confirm the purity of the collected fraction by analytical HPLC.
- Evaporate the solvent to obtain pure **Unguisin B**.

Quantitative Data

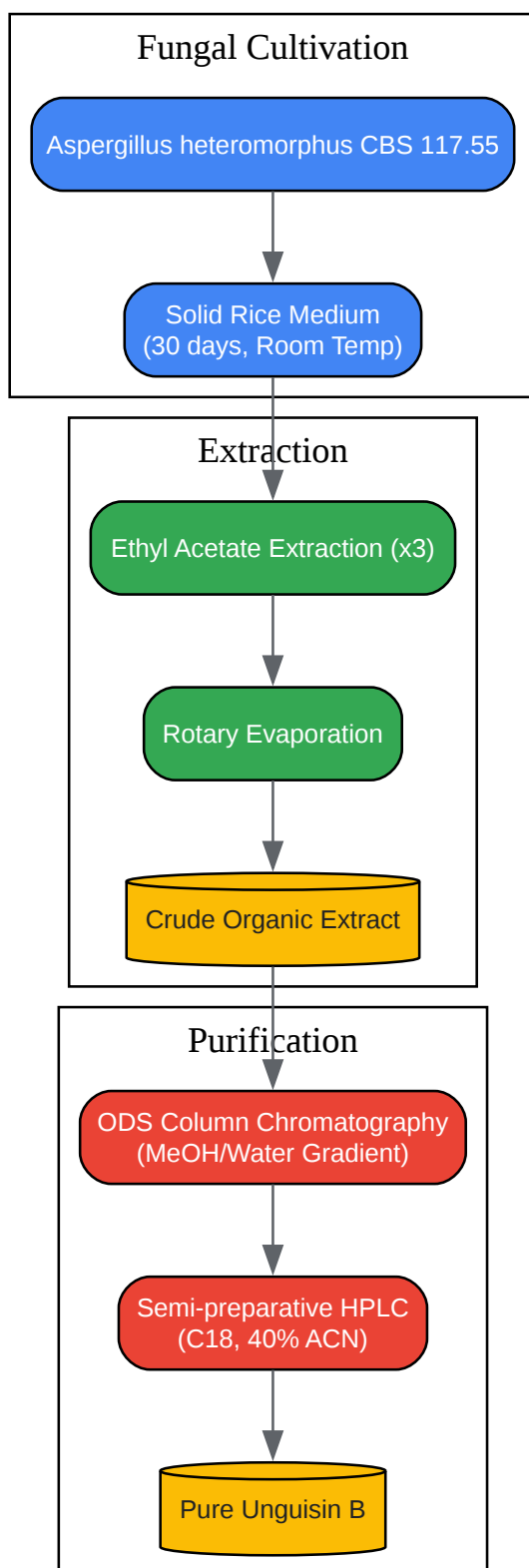
The yield of **Unguisin B** can vary depending on the fungal strain, culture conditions, and extraction efficiency. The following table provides an example of yields obtained from a large-scale fermentation of a related unguisin-producing fungus, *Aspergillus candidus*.[\[1\]](#)

Purification Stage	Starting Material	Yield of Unguisin A*
Crude Organic Extract	(Not specified)	0.601 g
Pure Compound	Large-scale Fermentation	16.1 mg

*Note: This yield is for Unguisin A, a closely related compound, and serves as an estimation for what might be expected for **Unguisin B** under similar conditions.[\[1\]](#)

Diagrams

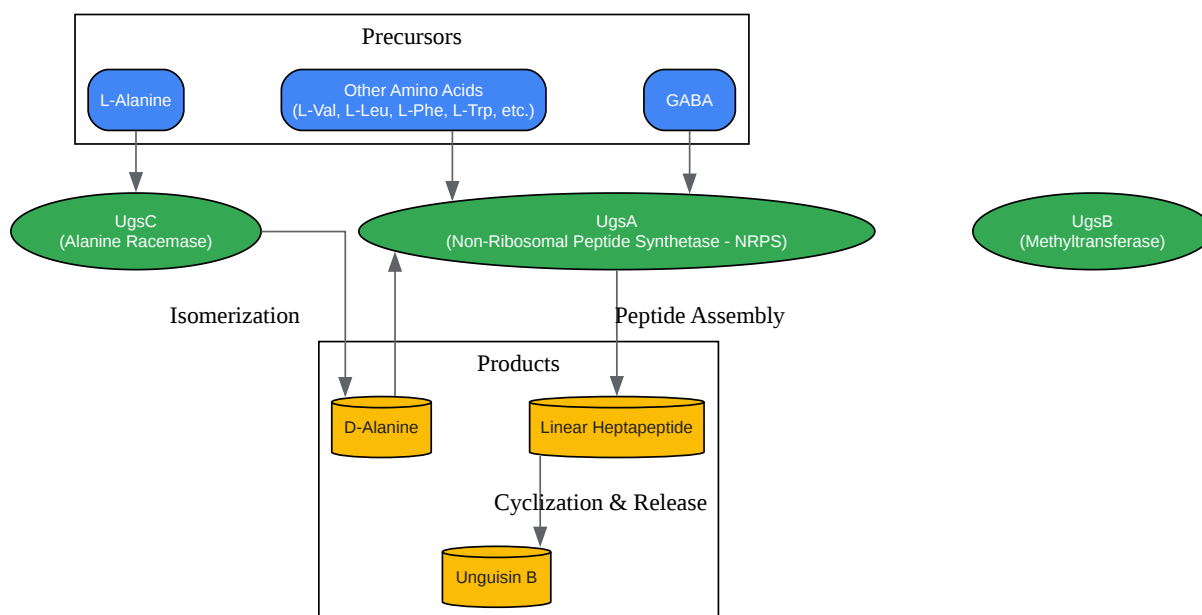
Unguisin B Isolation Workflow



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Caption: Workflow for the isolation and purification of **Unguisin B**.

Proposed Biosynthetic Pathway of Unguisins



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Caption: Key enzymatic steps in the biosynthesis of **Unguisin B**.

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